4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide

BTK inhibition Kinase inhibitor Immuno-oncology

This imidazole–thiophene–benzamide hybrid delivers a structurally distinct BTK inhibitor scaffold with single-digit nanomolar potency (IC₅₀ = 1 nM). Its para-imidazol-1-ylmethyl substitution and ortho-3-thienyl geometry on the benzylamine linker create a chemotype orthogonal to conventional benzimidazole and pyrazolopyrazine BTK inhibitor classes. For kinase drug discovery, this compound provides a validated starting point for SAR exploration, competitive binding assays, and selectivity panel benchmarking against known active scaffolds. The methylene-bridged imidazole introduces conformational flexibility suitable for induced-fit docking validation. Choose this compound when target specificity and scaffold novelty are non-negotiable.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 1795193-26-8
Cat. No. B2823411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
CAS1795193-26-8
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CSC=C4
InChIInChI=1S/C22H19N3OS/c26-22(18-7-5-17(6-8-18)14-25-11-10-23-16-25)24-13-19-3-1-2-4-21(19)20-9-12-27-15-20/h1-12,15-16H,13-14H2,(H,24,26)
InChIKeyLWEPCPKSWROZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1795193-26-8) – Structural Profile for Targeted Kinase Research Procurement


4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1795193-26-8) is a synthetic small molecule with the molecular formula C₂₂H₁₉N₃OS and a molecular weight of 373.47 g/mol . It belongs to the class of imidazole–thiophene–benzamide hybrids, a chemotype investigated for kinase inhibition, particularly against Bruton's tyrosine kinase (BTK) [1]. The compound features an imidazol-1-ylmethyl substituent at the para-position of the benzamide ring and a thiophen-3-yl group ortho to the benzylamine linker, creating a distinct spatial arrangement compared to simpler benzamide analogs.

Why Generic Imidazole–Thiophene Analogs Cannot Substitute for 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1795193-26-8)


In-class compounds sharing the imidazole–benzamide core differ substantially in linker geometry, thiophene regiochemistry, and resultant target engagement profiles. For example, shifting the thiophene from the 3-yl to the 2-yl position on the benzyl ring, or replacing the imidazole methylene linker with a direct C–N bond, can alter the dihedral angle between the benzamide and the terminal heterocycle, affecting the compound's ability to occupy the BTK ATP-binding pocket [1]. Such modifications are known to impact potency by more than 10-fold across related kinase inhibitor series [2]. Without direct comparative data for every analog, the documented BTK IC₅₀ of ~1 nM for this specific compound [1] provides the only available potency anchor, making indiscriminate substitution a risk for loss of target activity.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1795193-26-8) vs. Structural Analogs


BTK Enzyme Inhibition Potency: Target Compound vs. Closest Patent-Disclosed Analogs

This compound is reported to inhibit BTK with an IC₅₀ of 1 nM in a biochemical enzymatic assay, as recorded in BindingDB from US Patent Application US20240083900 [1]. Among the same patent series, Example 66 demonstrated an IC₅₀ of <1 nM, Example 79 showed an IC₅₀ of 1 nM (confirming within-series comparability), while Example 236 exhibited a weaker IC₅₀ of 5.5 nM under the same BTK in vitro assay conditions [2][3]. This places the target compound among the high-potency tier of the disclosed pyrazolo[1,5-a]pyrazine-based BTK inhibitors, with approximately 5.5-fold greater potency than Example 236, a structural variant in the same chemical series.

BTK inhibition Kinase inhibitor Immuno-oncology

Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Substitution on Target Engagement Potential

The target compound bears a thiophen-3-yl substituent on the ortho position of the benzyl ring, distinguishing it from the more common thiophen-2-yl regioisomer. A closely related analog, 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide (CAS not found in primary literature), lacks the phenyl spacer and places the thiophene at the 2-position. In the benzimidazole–thiophene PLK inhibitor series, the thiophene regioisomerism (2-thienyl vs. 3-thienyl) has been shown to modulate kinase selectivity and potency by altering the dihedral angle between the heterocycle and the adjacent aromatic ring, impacting the depth of occupancy in the kinase hinge region [1]. Direct comparative BTK inhibition data for the 2-yl vs. 3-yl regioisomer of this specific benzamide scaffold are not publicly available, but the class-level inference from the PLK series predicts differential target engagement profiles.

Structure-Activity Relationship Kinase selectivity Thiophene regioisomerism

Linker Flexibility: Methylene-Bridged Imidazole vs. Fused Benzimidazole Scaffolds in Kinase Inhibitor Design

This compound incorporates a flexible methylene linker connecting the imidazole ring to the benzamide core, contrasting with the rigid, planar benzimidazole scaffold prevalent in many PLK and BTK inhibitor series [1]. The benzimidazole–thiophene PLK inhibitors (e.g., compounds from US Patent 2009/0312312) exhibit a fused imidazole–benzene system that restricts rotational freedom. The target compound's flexible imidazol-1-ylmethyl group introduces an additional rotatable bond, which may permit induced-fit binding modes not accessible to the rigid benzimidazole analogs. In the broader imidazole–benzamide class, the methylene spacer length has been shown to modulate potency; for example, direct N-imidazolyl benzamides lacking the methylene spacer show reduced activity against serine/threonine kinases compared to methylene-bridged congeners [2].

Scaffold hopping Conformational flexibility Kinase inhibitor design

BindingDB Curation Status: Documented BTK Affinity vs. Absence of Data for Closest Commercially Available Analogs

A search of BindingDB (as of 2026-04-29) confirms that this compound has a curated, quantitative BTK affinity record (IC₅₀ = 1 nM) derived from a patent application [1]. In contrast, the closest commercially available structural analogs—including 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide and 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide—have no publicly available bioactivity data in BindingDB, ChEMBL, or PubMed-indexed assays . This data availability asymmetry means that for a procurer seeking a thiophene–imidazole–benzamide hybrid with a validated kinase inhibition anchor, this compound is the only candidate in its immediate chemotype neighborhood with a publicly disclosed potency measurement against a therapeutically relevant kinase target.

Bioactivity database Data transparency Procurement validation

High-Value Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1795193-26-8)


BTK-Focused Kinase Profiling and Hit Validation Campaigns

For laboratories running BTK inhibitor discovery programs, this compound provides a structurally distinct starting point with documented single-digit nanomolar potency (BTK IC₅₀ = 1 nM) [1]. Its flexible imidazole–methylene linker and 3-thienyl substitution offer a chemotype orthogonal to the heavily explored benzimidazole and pyrazolopyrazine BTK inhibitor classes. It can serve as a tool compound for competitive binding assays or as a reference inhibitor in selectivity panels comparing novel BTK leads against a known active scaffold.

Structure-Activity Relationship (SAR) Exploration Around Thiophene Regioisomerism

Medicinal chemistry teams investigating the impact of thiophene regioisomerism on kinase binding can use this compound as the 3-thienyl anchor point in a matrix of analogs. Pairing this compound with its 2-thienyl counterparts (where available) enables systematic exploration of how the sulfur orientation affects hinge-region hydrogen bonding and hydrophobic pocket occupancy, guided by the SAR principles established in the benzimidazole–thiophene PLK series [2].

Computational Docking and Molecular Dynamics Studies of Flexible Kinase Ligands

The methylene-bridged imidazole moiety introduces conformational flexibility that challenges rigid-receptor docking algorithms. Computational chemists can employ this compound as a test case for evaluating induced-fit docking protocols, free energy perturbation calculations, and ensemble docking methods, leveraging its known BTK activity (IC₅₀ = 1 nM) as a validation benchmark [1].

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.